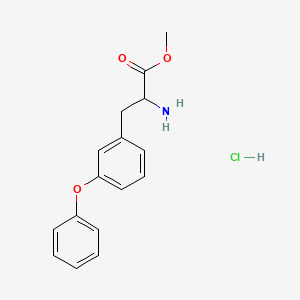
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C16H18ClNO3. It is a versatile small molecule scaffold used in various scientific research applications . This compound is known for its unique structure, which includes an amino group, a phenoxyphenyl group, and a propanoate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through a condensation reaction followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as recrystallization and chromatography are used to purify the final product .
化学反应分析
Types of Reactions
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The phenoxy group can be reduced to form phenyl derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
生物活性
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a compound with notable biological activity, primarily attributed to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN2O3, with a molecular weight of approximately 320.77 g/mol. The compound features an amino group and a phenoxy group, which are critical for its biological interactions.
The biological activity of this compound is primarily mediated through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, enhancing binding affinity.
- Hydrophobic Interactions : The phenoxy group contributes to hydrophobic interactions, which may stabilize the binding to target proteins or receptors.
These interactions can modulate the activity of key enzymes and receptors, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
- Antiparasitic Potential : The compound has been investigated for its potential in treating parasitic infections, particularly in relation to malaria.
- Anticancer Properties : Some derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| This compound | Amino and phenoxy groups | Antimicrobial, antiparasitic |
| Methyl (R)-3-amino-3-(4-phenoxyphenyl)propanoate | Variation in phenoxy position | Anticancer |
| Ethyl 3-amino-3-(3-phenoxyphenyl)propanoate | Ethyl instead of methyl | Antimicrobial |
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting effective antimicrobial properties. -
Antiparasitic Research :
In vitro studies demonstrated that the compound exhibited activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involved disruption of the parasite's metabolic processes. -
Cancer Cell Proliferation Inhibition :
Research involving derivatives of this compound showed IC50 values in the low micromolar range against HeLa cells, indicating potential as an anticancer agent.
属性
IUPAC Name |
methyl 2-amino-3-(3-phenoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-19-16(18)15(17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONDOLRJTYXGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














